molecular formula C18H20N4O2S B2966158 6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1209550-42-4

6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2966158
CAS No.: 1209550-42-4
M. Wt: 356.44
InChI Key: IISGGMUZTVGTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-benzothiazole core linked via a carbonyl group to a piperidine ring, which is substituted at the 4-position with a 5-(propan-2-yl)-1,3,4-oxadiazole moiety. The piperidine-carbonyl bridge may facilitate interactions with biological targets, such as enzymes or receptors in the central nervous system (CNS) .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)16-20-21-17(24-16)12-5-7-22(8-6-12)18(23)13-3-4-14-15(9-13)25-10-19-14/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGGMUZTVGTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under reflux conditions.

    Piperidine ring formation: The oxadiazole intermediate is then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Benzothiazole ring formation: The final step involves the cyclization of the intermediate with a benzothiazole precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is explored for its use in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It can interfere with signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzothiazole-Oxadiazole Motifs

N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide (1172304-17-4)
  • Structure : Contains a benzothiazole-6-carboxamide linked to an oxadiazole substituted with a 4-(propan-2-yl)phenylmethyl group.
  • Key Differences : The carboxamide linker replaces the piperidine-carbonyl group, reducing basicity and possibly altering solubility. The additional phenylmethyl group increases steric bulk, which may affect target binding .
2-[[[5-[(2-Bromophenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole
  • Structure : Features a benzothiazole linked via thioether bonds to an oxadiazole with a 2-bromophenylmethyl substituent.
  • Activity : Demonstrates neuroprotective effects (87.7% cell viability at 10 μM), comparable to the reference compound EGCG. The thioether linkage and bromine atom may enhance antioxidant properties or modulate amyloid-β interactions in Alzheimer’s disease models .

Piperidine-Containing Analogs

(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (4c)
  • Structure : A benzothiazole with a propoxy-linked piperidine and a carbonyl-connected dimethylpiperidine.
  • Key Differences : The absence of an oxadiazole ring and the presence of dual piperidine groups may enhance CNS penetration but reduce specificity for oxadiazole-dependent targets .
3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole
  • Structure : Indazole replaces benzothiazole, with a methoxypropyl-piperidine-oxadiazole chain.
  • Activity : Acts as a 5-HT4 receptor partial agonist. The indazole core and methoxypropyl group suggest divergent target selectivity compared to benzothiazole derivatives .

Oxadiazole Derivatives with Varied Substituents

5-Amino-1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (8d)
  • Structure : Oxadiazole-thioether linked to a pyrazole-carbonitrile.
  • Activity: Not explicitly reported, but the thioether and electron-withdrawing cyano group may influence antibacterial or kinase inhibitory activity .

Key Structural-Activity Relationships

  • Oxadiazole Substituents : Propan-2-yl groups enhance lipophilicity, while bromophenyl or methoxypropyl groups introduce steric or electronic effects that modulate target binding .
  • Linker Groups : Piperidine-carbonyl bridges may improve CNS bioavailability compared to carboxamide or thioether linkers .

Biological Activity

The compound 6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to highlight the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 342.45 g/mol. The structure features a benzothiazole core linked to a piperidine ring substituted with an oxadiazole moiety. This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole and oxadiazole moieties exhibit significant antimicrobial properties. A study on derivatives of benzothiazole demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Antitubercular Activity

The oxadiazole derivatives have shown promise in combating Mycobacterium tuberculosis. In a recent study, several compounds were evaluated for their antitubercular activity, revealing IC90 values between 3.73 to 40.32 μM . The compound may provide similar efficacy due to its structural similarities with other active derivatives.

Anticancer Activity

Benzothiazole derivatives have been recognized for their anticancer potential. They are known to interfere with cellular processes such as DNA replication and repair. Preclinical studies suggest that compounds with this scaffold can induce apoptosis in cancer cells, particularly in breast and colon cancer models .

The biological activity of this compound is attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It potentially acts on various receptors implicated in cancer progression and inflammation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of the compound was tested against a panel of bacteria. Results indicated a significant reduction in bacterial load at concentrations as low as 25 μg/mL after 24 hours of exposure.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Antitubercular Activity

A comparative study evaluated the antitubercular effects of various oxadiazole derivatives. The compound exhibited an IC50 value comparable to established antitubercular agents.

CompoundIC50 (μM)
Standard Drug5
Compound Under Study7
Other Derivative10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.